Afabicin diolamine
Description
Context of Antimicrobial Resistance and Unmet Needs in Staphylococcal Infections
The rise of antimicrobial resistance (AMR) is a global public health crisis, rendering many once-treatable bacterial infections difficult or impossible to cure. pew.org Drug-resistant infections are linked to significant morbidity, mortality, and economic strain on healthcare systems worldwide. aboutscience.eu A particularly concerning pathogen is Staphylococcus aureus, with methicillin-resistant Staphylococcus aureus (MRSA) designated as a "serious threat" by the CDC, causing hundreds of thousands of infections and over 10,000 deaths annually in the United States alone. contagionlive.com The extensive resistance of MRSA to multiple classes of antibiotics creates a substantial unmet medical need for new therapeutic agents. contagionlive.comoup.com This need is amplified by the fact that the development of new antibiotics has slowed considerably, with a limited number of novel drugs in the pipeline to combat these evolving threats. pew.orgnih.gov The challenge is particularly acute for infections caused by multidrug-resistant (MDR) bacteria, where treatment options are scarce. nih.gov
Overview of Afabicin (B605207) Diolamine as a Novel Therapeutic Research Agent
In the landscape of antibiotic research, afabicin diolamine (also known as Debio 1450 and AFN-1720) has emerged as a novel, narrow-spectrum antistaphylococcal agent under investigation. contagionlive.commedkoo.com It is being developed to specifically target infections caused by Staphylococcus species, including resistant strains like MRSA. nih.gov The development of afabicin is significant as it represents a potential new tool for treating serious bacterial infections. ontosight.ai Clinical research has been conducted to assess its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) and bone and joint infections (BJI). debiopharm.comoup.com The availability of both intravenous and oral formulations allows for potential continuity of care as patients transition from hospital to home settings. contagionlive.comnih.gov
Role as a First-in-Class Prodrug Targeting Bacterial Fatty Acid Synthesis
This compound is a prodrug, meaning it is administered in an inactive form and then converted to its active moiety, afabicin desphosphono, within the body. nih.govtargetmol.comnih.gov Its mechanism of action is what classifies it as a "first-in-class" antibiotic. debiopharm.comtargetmol.com The active compound inhibits a crucial enzyme known as enoyl-acyl carrier protein reductase, or FabI. contagionlive.com This enzyme is a key, rate-limiting component in the bacterial fatty acid synthesis pathway (FAS-II), which is responsible for producing the fatty acids essential for building and maintaining a functional bacterial cell membrane. contagionlive.comontosight.ai By inhibiting FabI, afabicin disrupts this pathway, leading to bacterial cell death. ontosight.ai The bacterial FAS-II pathway is distinct from the fatty acid synthesis pathway in eukaryotes (FAS-I), making FabI a highly selective target for antibacterial therapy. contagionlive.com This targeted action allows afabicin to be potent against staphylococci while preserving the intestinal microbiota. debiopharm.com
Detailed Research Findings
Afabicin has been evaluated in clinical trials for its efficacy in treating complex staphylococcal infections.
Phase 2 Study in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
A multicenter, double-blind, phase 2 clinical trial (NCT02426918) compared afabicin with the standard treatment of vancomycin (B549263)/linezolid for ABSSSI caused by staphylococci. nih.govasm.org In this study, Staphylococcus aureus was the pathogen in over 96% of the microbiological intent-to-treat population, with approximately 50% of those cases being MRSA. debiopharm.comnih.gov The primary endpoint was the early clinical response at 48 to 72 hours after starting treatment. contagionlive.comasm.org The results showed that afabicin was noninferior to the vancomycin/linezolid combination. contagionlive.comdebiopharm.comnih.gov
Table 1: Early Clinical Response in ABSSSI Phase 2 Trial
| Treatment Group | Clinical Response Rate |
|---|---|
| Low-Dose Afabicin Cohort | 94.6% contagionlive.comnih.govasm.org |
| High-Dose Afabicin Cohort | 90.1% contagionlive.comnih.govasm.org |
Phase 2 Study in Bone and Joint Infections (BJI)
Afabicin is also being investigated for the treatment of bone and joint infections (BJI), which are frequently caused by staphylococci. debiopharm.comoup.com An ongoing phase 2, open-label study (NCT03723551) is comparing the efficacy of afabicin to the standard of care (SoC) in patients with BJI. oup.com Preliminary results from a cohort of 20 patients, where osteomyelitis was the most common diagnosis (85%), have been reported. oup.com
Table 2: Clinical Response in BJI Phase 2 Trial
| Treatment Group (at 4 weeks post-End of Treatment) | Clinical Response |
|---|---|
| Afabicin Arm | 13 of 15 patients oup.com |
At 12 weeks post-treatment, the clinical response rate was 13 out of 15 patients in the afabicin group and 2 out of 3 in the SoC group. oup.com These findings support the continued development of afabicin for difficult-to-treat staphylococcal infections. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1518800-36-6 |
|---|---|
Molecular Formula |
C27H38N5O9P |
Molecular Weight |
607.6 |
IUPAC Name |
2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;; |
InChI Key |
RLXLAXQJCXOHNX-OJYIHNBOSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Afabicin diolamine |
Origin of Product |
United States |
Chemical Biology and Synthetic Investigations of Afabicin Diolamine
Strategies for Prodrug Design and Rationale for Afabicin (B605207) Diolamine
The development of afabicin diolamine is a prime example of a strategic prodrug approach aimed at overcoming the physicochemical limitations of a potent parent drug, afabicin desphosphono. debiopharm.com The primary rationale for this approach was to enhance the aqueous solubility and improve the bioavailability of the active molecule, thereby enabling both intravenous and oral formulations. portico.org
Afabicin desphosphono, the active entity, exhibits poor water solubility, which presents a significant hurdle for clinical administration, particularly for intravenous use which requires a highly soluble formulation. To address this, a phosphate (B84403) ester prodrug strategy was employed. contagionlive.com This involves the chemical modification of the parent drug by the addition of a phosphate group, which is then formulated as a diolamine salt. medkoo.com
The phosphate moiety is highly polar and ionizable, leading to a substantial increase in the water solubility of the compound. portico.org The choice of a diolamine salt further enhances its solubility and stability in aqueous solutions. This strategy is a well-established method in medicinal chemistry to improve the pharmaceutical properties of drugs with poor solubility.
The design of this compound as a prodrug also facilitates its absorption after oral administration. Following administration, the prodrug is designed to be rapidly converted in the body to its active form, afabicin desphosphono, through the action of endogenous enzymes. contagionlive.comwikipedia.org This bio-conversion ensures that the potent antibacterial agent is delivered to the site of infection.
Chemical Synthesis of this compound and its Active Metabolite, Afabicin Desphosphono
The synthesis of this compound is a multi-step process that begins with the construction of the core structure of the active metabolite, afabicin desphosphono. A key step in the synthesis of the active moiety involves a Heck coupling reaction. portico.org
The synthesis of afabicin bis(ethanolamine), another name for this compound, involves the chlorination of 3-methylbenzofuran-2-carboxylic acid, followed by condensation with methylamine. portico.org The resulting amide is then reduced to form N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]amine. portico.org This intermediate is subsequently N-acylated with acryloyl chloride. portico.org The final steps involve the introduction of the phosphate group and the formation of the diolamine salt to yield the water-soluble prodrug. portico.org
The synthesis of the active metabolite, afabicin desphosphono, follows a similar pathway, but without the final phosphorylation and salt formation steps. The core structure is assembled through a series of reactions that create the characteristic benzofuran (B130515) and naphthyridinone rings linked by an N-methylpropenamide group. acs.org
Hydrolytic Activation Pathway of this compound to Afabicin Desphosphono
The conversion of the prodrug this compound to its active form, afabicin desphosphono, is a critical step for its antibacterial activity. This activation occurs in vivo through enzymatic hydrolysis. contagionlive.comwikipedia.org Following administration, the phosphate ester bond in this compound is cleaved by endogenous enzymes known as alkaline phosphatases. contagionlive.com
Alkaline phosphatases are ubiquitous in the human body and are responsible for the hydrolysis of various phosphate esters. This enzymatic action removes the phosphate group from the prodrug, releasing the active afabicin desphosphono. contagionlive.comwikipedia.org This conversion is reported to be rapid, ensuring that the active antibiotic is readily available to target the bacteria. portico.org The diolamine salt dissociates in the physiological environment, leaving the phosphate ester accessible to the enzymes.
Analog Synthesis and Chemical Derivatization for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been instrumental in the development of afabicin and its analogs, guiding the optimization of its antibacterial potency and spectrum. These studies involve the synthesis of various chemical derivatives of the parent compound and evaluating how these modifications affect their biological activity. nih.gov
The SAR of afabicin desphosphono has been explored to understand the key structural features required for its potent inhibition of the staphylococcal FabI enzyme. acs.orgnih.gov Research has indicated that certain parts of the molecule are critical for its activity, while others can be modified to enhance its properties. acs.orgnih.gov For instance, the N-methyl acrylamide (B121943) group and the hydrogen bond donor/acceptor pair on the naphthyridinone ring system are considered essential for interaction with the FabI active site. nih.gov
Based on these SAR insights, novel analogs have been synthesized. One notable example is the development of fabimycin (B12412294), a derivative of afabicin designed to have enhanced activity against Gram-negative bacteria. nih.gov This was achieved by making strategic modifications to the afabicin scaffold, guided by an understanding of the physicochemical properties that govern bacterial cell penetration. acs.orgnih.gov
Another derivative, Debio-1452-NH3, was also developed from the afabicin scaffold and has shown to retain potency against S. aureus while gaining modest activity against some Gram-negative pathogens. acs.orgnih.gov These examples highlight the importance of analog synthesis and chemical derivatization in expanding the utility of the afabicin chemical class.
Below is a table summarizing the in vitro activity of afabicin desphosphono and its analogs against various bacterial strains.
| Compound/Analog | Organism | MIC (µg/mL) |
| Afabicin desphosphono | Staphylococcus aureus | ≤0.015 (MIC90) |
| Afabicin desphosphono | Escherichia coli | >8 |
| Fabimycin | Escherichia coli | 2 |
| Fabimycin | Klebsiella pneumoniae | 4 (MIC90) |
| Fabimycin | Acinetobacter baumannii | 8 (MIC90) |
| Debio-1452-NH3 | Staphylococcus aureus | Potent |
| Debio-1452-NH3 | Gram-negative pathogens | Modest Activity |
Molecular and Biochemical Mechanisms of Action of Afabicin Desphosphono
Identification and Characterization of Enoyl-Acyl Carrier Protein Reductase (FabI) as the Primary Target
The primary molecular target of afabicin (B605207) desphosphono has been identified as the enoyl-acyl carrier protein reductase, commonly known as FabI. nih.govdebiopharm.comnih.gov FabI is an essential enzyme in the bacterial type II fatty acid biosynthesis (FASII) pathway. debiopharm.comguidetopharmacology.org This pathway is responsible for the synthesis of fatty acids, which are vital components of bacterial cell membranes. smolecule.comontosight.ai
Afabicin desphosphono is a potent inhibitor of the staphylococcal FabI enzyme. wikipedia.orgnih.gov Its development represents a targeted approach to antibacterial therapy, focusing on a mechanism distinct from many existing antibiotic classes. nih.govsmolecule.com This specificity contributes to its focused spectrum of activity. researchgate.net
Detailed Enzymology of FabI Inhibition by Afabicin Desphosphono
FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. debiopharm.com Specifically, it is an NADH-dependent reductase that reduces an enoyl-acyl carrier protein (ACP) to an acyl-ACP. debiopharm.comguidetopharmacology.org This reduction is a critical step for the completion of each fatty acid elongation cycle. portico.org
Afabicin desphosphono inhibits this process, thereby disrupting the production of essential fatty acids necessary for building and maintaining the bacterial cell membrane. smolecule.com This disruption ultimately leads to bacterial cell death. smolecule.com The high affinity of afabicin desphosphono for the FabI enzyme contributes to its potent activity, with very low minimum inhibitory concentrations (MICs) observed against susceptible Staphylococcus strains. ucl.ac.beresearchgate.net
Impact on Bacterial Fatty Acid Biosynthesis Pathway (FASII) in Staphylococci
By inhibiting FabI, afabicin desphosphono effectively shuts down the FASII pathway in staphylococci. debiopharm.com The FASII pathway is the primary mechanism for fatty acid synthesis in these bacteria, making its inhibition a highly effective antibacterial strategy. debiopharm.comnih.gov The essential nature of the FabI enzyme for the growth and survival of staphylococcal species underscores the efficacy of this targeted inhibition. debiopharm.com
Research has demonstrated that afabicin desphosphono has potent activity against a wide range of staphylococcal isolates, including both coagulase-positive and coagulase-negative strains. oup.comucl.ac.be This includes activity against strains that have developed resistance to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net
Selectivity of FabI Inhibition Across Bacterial Species
A key characteristic of afabicin desphosphono is its selective activity against staphylococci. debiopharm.comnih.gov It exhibits potent activity against various Staphylococcus species while having limited to no activity against many other types of bacteria, including those commonly found in the human gut microbiota. researchgate.netucl.ac.benih.gov
This selectivity is largely determined by the presence and essentiality of the FabI enzyme in different bacterial species. nih.gov While FabI is essential in staphylococci, other bacteria may possess alternative or multiple isoforms of the enoyl-acyl carrier protein reductase, such as FabK, FabV, or FabL, rendering them less susceptible to FabI-specific inhibitors. nih.gov For example, Bacillus subtilis has both FabI and FabL, providing functional redundancy. nih.gov This targeted approach minimizes the disruption of the patient's normal microbiome, a significant advantage over broad-spectrum antibiotics. nih.gov
Interactive Table: In Vitro Activity of Afabicin Desphosphono Against Various Bacterial Groups
| Bacterial Group | Representative Species | Activity of Afabicin Desphosphono | Reference |
| Staphylococci | Staphylococcus aureus (including MRSA), Coagulase-negative Staphylococci | Potent activity, low MIC values (typically ≤0.015 mg/L) | researchgate.netucl.ac.be |
| Other Gram-positives | Streptococci, Enterococci | Limited to no significant activity | researchgate.net |
| Gram-negatives | Escherichia coli, Pseudomonas aeruginosa | Limited to no significant activity | researchgate.netportico.org |
| Human Microbiota | Various common representative isolates | Not active (MIC > 8 mg/L) | nih.gov |
Table of Compounds
Preclinical Pharmacodynamics and Efficacy Studies of Afabicin Diolamine
In Vitro Antimicrobial Activity Spectrum Against Staphylococcus Species
The active component of afabicin (B605207) diolamine, afabicin desphosphono , has demonstrated powerful and specific antimicrobial action against a wide array of Staphylococcus species. debiopharm.comnih.govdebiopharm.com This targeted activity is a key feature, minimizing the impact on other, non-targeted bacteria. debiopharm.comnih.gov
Determination of Minimum Inhibitory Concentrations (MICs) in Diverse Staphylococcal Isolates
Extensive in vitro testing has been conducted to determine the minimum inhibitory concentrations (MICs) of afabicin desphosphono against a large and diverse collection of clinical Staphylococcus aureus isolates. These studies have consistently shown potent activity, with low MIC values across the board.
One major study evaluated 872 clinical isolates of S. aureus collected between 2017 and 2023. debiopharm.com This collection included both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. debiopharm.com The results demonstrated that afabicin desphosphono was highly potent, with a MIC range of 0.002 to 0.25 µg/mL. debiopharm.com The MIC₅₀, the concentration required to inhibit 50% of the isolates, was 0.004 µg/mL, while the MIC₉₀, the concentration needed to inhibit 90% of the isolates, was 0.016 µg/mL. debiopharm.com These findings were consistent for both MSSA and MRSA, indicating that afabicin's efficacy is not compromised by methicillin (B1676495) resistance. nih.gov Another study reported similar MIC₅₀ and MIC₉₀ values of 0.008 mg/liter and ≤0.015 mg/liter, respectively, for both MSSA and MRSA isolates. nih.gov
| Isolate Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
|---|---|---|---|---|---|
| S. aureus (MSSA & MRSA) | 872 | 0.002 - 0.25 | 0.004 | 0.016 | debiopharm.com |
| MSSA & MRSA | Not Specified | Not Specified | 0.008 | ≤0.015 | nih.gov |
Time-Kill Curve Assays and Bactericidal Activity Assessment in Preclinical Models
Time-kill curve assays are crucial for understanding the dynamic interaction between an antibiotic and a pathogen over time. These studies have been instrumental in characterizing the bactericidal, or bacteria-killing, properties of afabicin.
In a comprehensive study, 162 static in vitro time-kill curves were generated to evaluate the effect of afabicin desphosphono against 21 different S. aureus strains. nih.govnih.gov The results of these assays were then used to develop a pharmacokinetic/pharmacodynamic (PK/PD) model. nih.govnih.gov This model, specifically a sigmoid Emax model, effectively described the in vitro killing activity of afabicin desphosphono. nih.govpatsnap.com The bactericidal activity is defined as a ≥ 3 log₁₀ reduction in colony-forming units (CFU)/mL over a 24-hour period. actascientific.com Time-kill curve analysis plots the logarithmic scale of surviving bacterial colony counts against time, providing a visual representation of the antibiotic's killing rate. regulations.gov
Cellular Pharmacodynamics and Intracellular Activity
A critical aspect of treating staphylococcal infections is the ability of an antibiotic to penetrate host cells and eliminate bacteria that have taken refuge inside. Afabicin has shown promising results in this regard.
Eradication of Intracellular Staphylococcus aureus in Cultured Host Cells
Studies have investigated the ability of afabicin desphosphono to kill S. aureus that has been internalized by host cells, such as osteoblasts (bone-forming cells) and phagocytic cells (immune cells that engulf pathogens). medkoo.commedkoo.com Research has demonstrated that afabicin desphosphono can effectively control the intracellular growth and survival of phagocytized S. aureus. nih.gov
In models using mouse J774 macrophages and human THP-1 monocytes, afabicin desphosphono was shown to accumulate rapidly within these cells, reaching concentrations approximately 30 times higher than the surrounding extracellular environment. nih.gov Importantly, the drug was found to be fully active and free within the soluble fraction of the cells. nih.gov This intracellular activity is comparable to that of established antibiotics like vancomycin (B549263), daptomycin, and linezolid, and crucially, afabicin remains fully effective against strains that have developed resistance to these other drugs. nih.gov In broth cultures, afabicin desphosphono achieved a significant reduction in bacterial counts, with a maximum decrease of about 2.5 log₁₀ CFU after 30 hours of incubation. nih.gov
In Vivo Efficacy Assessment in Animal Infection Models
The promising in vitro and cellular data for afabicin have been further supported by robust efficacy in animal models of infection.
Murine Models of Thigh Infection Caused by Staphylococcus aureus
The neutropenic murine thigh infection model is a standard and well-regarded model for evaluating the in vivo efficacy of new antibiotics against S. aureus. In this model, mice are rendered neutropenic (having a low number of neutrophils, a type of white blood cell) to create a more challenging infection scenario that highlights the direct antibacterial effect of the drug. nih.gov
Numerous studies have utilized this model to assess afabicin's effectiveness. nih.gov In these experiments, mice were infected with various strains of S. aureus, including MRSA strains, with afabicin desphosphono MICs ranging from 0.004 to 0.06 mg/L. The efficacy of afabicin was evaluated in both neutropenic and immunocompetent mouse thigh infection models using S. aureus strain ATCC 33591. debiopharm.com The relationship between the free-drug plasma area under the concentration-time curve to MIC ratio (fAUC/MIC) and the change in bacterial load was analyzed. debiopharm.com
A PK/PD model developed from in vitro time-kill data successfully predicted the in vivo bacterial counts at 24 hours for a wide range of doses in the mouse thigh infection model. nih.govpatsnap.com This demonstrates a strong translational capacity from in vitro experiments to in vivo outcomes. nih.govnih.govpatsnap.com
Preclinical Models of Bone and Joint Infections
The in vivo efficacy of afabicin has been rigorously tested in established animal models that mimic human bone and joint infections. Key studies have utilized models of osteomyelitis, a severe and challenging-to-treat infection of the bone, primarily caused by Staphylococcus aureus.
Research indicates that afabicin has demonstrated significant efficacy in multiple animal models of staphylococcal infection, including specific models of osteomyelitis. researchgate.net These preclinical investigations are crucial for understanding the therapeutic potential of afabicin in such deep-seated infections. The active moiety of afabicin, afabicin desphosphono, has also shown the ability to eradicate intracellular S. aureus within osteoblasts, the bone-forming cells. researchgate.net
Specific experimental models used to confirm these findings include:
An experimental rat model of Staphylococcus aureus-induced osteomyelitis. asm.org
A rabbit model of Staphylococcus aureus-induced acute osteomyelitis. asm.org
These models are instrumental in evaluating an antibiotic's ability to not only reach the site of infection in sufficient concentrations but also to exert a bactericidal or bacteriostatic effect in the complex microenvironment of infected bone tissue. Furthermore, a neutropenic mouse thigh infection model was employed to assess the in vivo efficacy of afabicin against various S. aureus strains, providing data that helped bridge the gap between in vitro activity and in vivo outcomes. contagionlive.compatsnap.com
A pivotal study in patients undergoing elective hip replacement surgery demonstrated that afabicin desphosphono effectively penetrates bone tissues. nih.gov The study measured drug concentrations in plasma, cortical bone, cancellous bone, bone marrow, soft tissue, and synovial fluid, showing good penetration into these compartments. asm.orgnih.gov
Table 1: Mean Area Under the Curve (AUC) Ratios of Afabicin Desphosphono in Various Tissues Compared to Total Plasma Concentration
| Tissue | Mean AUC Ratio (Tissue/Total Plasma) |
|---|---|
| Cortical Bone | 0.21 |
| Cancellous Bone | 0.40 |
| Bone Marrow | 0.32 |
| Soft Tissue | 0.35 |
| Synovial Fluid | 0.61 |
Data sourced from a study in patients undergoing elective hip replacement surgery. asm.orgnih.gov
Comparative Efficacy in Animal Models with Other Agents
While direct head-to-head comparative studies of afabicin with other antibiotics in preclinical bone and joint infection models are detailed in conference abstracts, publicly available literature highlights its potent and selective activity, suggesting a favorable comparison with standard-of-care agents. asm.org Afabicin's efficacy is benchmarked against established treatments like vancomycin and linezolid, which are commonly used for staphylococcal infections. portico.orgdebiopharm.com
A significant point of comparison arises from a Phase 2 clinical trial in patients with acute bacterial skin and skin structure infections (ABSSSI), another common staphylococcal infection. In this study, afabicin was found to be non-inferior to the combination of vancomycin and linezolid. debiopharm.com2minutemedicine.comresearchgate.netnih.gov This provides strong evidence of its comparable clinical efficacy in treating staphylococcal infections. debiopharm.com
Table 2: Clinical Response Rates in a Phase 2 ABSSSI Trial
| Treatment Group | Clinical Response Rate (mITT Population) |
|---|---|
| Low-Dose Afabicin | 94.6% |
| High-Dose Afabicin | 90.1% |
| Vancomycin/Linezolid | 91.1% |
Data from a multicenter, parallel-group, double-blind, double-dummy phase 2 study. debiopharm.comnih.gov
Furthermore, a study in mice compared the effects of a 10-day oral course of afabicin with clindamycin, linezolid, and moxifloxacin (B1663623) on the gut microbiota. researchgate.netoup.com While afabicin treatment was associated with the preservation of gut microbiota diversity, clindamycin, linezolid, and moxifloxacin each led to extensive dysbiosis in the murine model. researchgate.netoup.com This suggests a potential advantage for afabicin in terms of microbiome preservation over some broad-spectrum antibiotics used for similar indications. researchgate.net
The potent activity of afabicin against a wide range of Staphylococcus species, including strains resistant to other antibiotics like methicillin-resistant S. aureus (MRSA), further underscores its potential as a valuable alternative to existing therapies. portico.org Its targeted mechanism of action against the FabI enzyme in staphylococci results in a narrow spectrum of activity, which is a desirable trait for antibiotic stewardship. debiopharm.com
Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Modeling of Afabicin Diolamine
Characterization of Preclinical PK Profile of Afabicin (B605207) Diolamine and Afabicin Desphosphono
The preclinical pharmacokinetic (PK) profile of afabicin diolamine and its active metabolite, afabicin desphosphono, has been characterized to understand their absorption, distribution, and conversion within animal models. Afabicin is designed as a prodrug to enhance the solubility of afabicin desphosphono, allowing for both intravenous and oral formulations. nih.gov
Absorption and Distribution in Animal Tissues (e.g., Bone Penetration Studies in Animal Models)
Studies in animal models have been conducted to determine how afabicin and its active form are absorbed and distributed throughout the body. A key area of investigation has been its ability to penetrate bone and joint tissues, as Staphylococcus aureus is a common cause of bone and joint infections. debiopharm.com
A study in patients undergoing elective hip replacement surgery demonstrated the bone and joint tissue penetration of afabicin. wikipedia.org While this is a clinical study, the principles of assessing tissue distribution are founded in preclinical animal models that precede human trials. Data from a study in patients showed the concentration of afabicin desphosphono in plasma after oral administration. researchgate.net
Prodrug Conversion Kinetics in Preclinical Systems
This compound is rapidly converted to its active moiety, afabicin desphosphono. diva-portal.org This conversion is a critical step for the drug's antibacterial activity. patsnap.comnih.gov The kinetics of this conversion have been studied in preclinical systems to ensure efficient delivery of the active compound to the site of infection. diva-portal.orgnih.gov The unbound fraction of afabicin desphosphono is what drives the antibacterial effect in PK/PD models. nih.gov
Development of Mechanism-Based PK/PD Models in Preclinical Settings
Mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to describe the antibacterial activity of afabicin over time. researchgate.netnih.govoup.com These models integrate data from various experimental conditions and bacterial strains to simulate the drug's effect. researchgate.netnih.gov A sigmoid Emax model, where the half-maximal effective concentration (EC50) is scaled by the minimum inhibitory concentration (MIC), has been successfully used to describe the in vitro killing of S. aureus by afabicin desphosphono. patsnap.comresearchgate.netnih.gov
These models are crucial for translating preclinical data to predict clinical outcomes and for optimizing dosing regimens. diva-portal.orgpage-meeting.org The developed PK/PD model for afabicin has demonstrated the ability to describe the time course of its activity across different experimental setups and bacterial strains. researchgate.netnih.govoup.com
Translation of In Vitro Time-Kill Data to In Vivo Outcomes in Animal Models
A significant aspect of preclinical modeling is the translation of in vitro data, such as time-kill curves, to predict in vivo efficacy in animal infection models. researchgate.netnih.govoup.com For afabicin, a PK/PD model built using data from 162 static in vitro time-kill curves against 21 S. aureus strains was used to predict outcomes in a murine thigh infection model. patsnap.comresearchgate.netnih.gov
The model, without re-estimation of parameters, predicted the in vivo bacterial counts at 24 hours within a one-log margin for most dosing groups. patsnap.comnih.gov When parameters were re-estimated using the in vivo data, the EC50 was found to be 38%–45% lower in vivo compared to in vitro, suggesting a more potent effect in the living system. researchgate.netnih.govoup.com This successful translation demonstrates the predictive power of the modeling approach. researchgate.netnih.govoup.com
Establishment of Preclinical PK/PD Target Attainment for Efficacy (e.g., fAUC:MIC ratio)
The establishment of preclinical PK/PD targets is crucial for determining the likelihood of a dosing regimen achieving the desired therapeutic effect. gardp.org For afabicin, the free-drug plasma area under the concentration-time curve to minimum inhibitory concentration (fAUC:MIC) ratio has been identified as the PK/PD index most correlated with efficacy. debiopharm.com
In an immunocompetent murine thigh infection model, a Hill-type model was used to describe the relationship between the change in bacterial load and the fAUC:MIC ratio. researchgate.netnih.gov Based on this model, specific fAUC:MIC ratio targets were determined for different levels of bacterial reduction. researchgate.netnih.gov
| Efficacy Endpoint | fAUC:MIC Ratio Target |
|---|---|
| Net Bacterial Stasis | 2.2 |
| 1-log10 CFU Reduction | 3.4 |
| 2-log10 CFU Reduction | 8.4 |
Structure Activity Relationships Sar and Medicinal Chemistry of Fabi Inhibitors
Identification of Structural Moieties Essential for Potency and Selectivity
The journey to identify afabicin (B605207) began with high-throughput screening that identified a lead compound with weak inhibitory activity against S. aureus FabI. Through iterative medicinal chemistry and structure-based drug design, a remarkable 350-fold improvement in potency was achieved. The structure-activity relationship (SAR) studies of afabicin and its analogues have pinpointed several key structural features crucial for their potent and selective inhibition of FabI.
The core structure of afabicin desphosphono consists of a 3-methyl-1-benzofuran ring linked to an oxotetrahydronaphthyridine moiety via an N-methylpropenamide linker. nih.gov Co-crystal structures of FabI in complex with inhibitors have been instrumental in elucidating the critical interactions. nih.gov
Key structural elements for potent FabI inhibition include:
Naphthyridinone Ring System: The hydrogen bond donor and acceptor pair on this ring system is critical for interaction with key amino acid residues within the FabI active site. nih.govnih.gov Specifically, the pyridyl nitrogen and the amide hydrogen of the naphthyridinone ring form hydrogen bonds with Ala95 of the enzyme. nih.gov
N-methyl Acrylamide (B121943) Linker: The E configuration of the N-methyl acrylamide linker is considered immutable for potent activity. nih.gov The carbonyl group of the cis-amide of afabicin desphosphono interacts with NADPH and Tyr157 (equivalent to Tyr156 in E. coli FabI), which is crucial for inhibiting the formation of the enzyme's intermediate I. nih.gov
Benzofuran (B130515) Ring: While the core scaffold is essential, substitutions on the benzofuran ring have been explored to modulate activity and properties. For instance, replacing the benzofuran with other ring systems has been considered in the development of broader-spectrum FabI inhibitors. nih.gov
The high selectivity of afabicin for staphylococcal FabI over the human fatty acid synthase (FAS-I) system is a key advantage, with a selectivity ratio greater than 4800. nih.gov This specificity is attributed to the unique structural features of the bacterial FabI enzyme that are effectively targeted by the inhibitor.
| Structural Moiety | Key Interaction/Role | Reference |
|---|---|---|
| Naphthyridinone Ring | Forms hydrogen bonds with Ala95 in the FabI active site. | nih.gov |
| N-methyl Acrylamide Linker (E configuration) | The carbonyl group interacts with NADPH and Tyr157, inhibiting the enzyme mechanism. The specific configuration is crucial for activity. | nih.govnih.gov |
| 3-methyl-1-benzofuran Ring | Contributes to overall binding and can be modified to alter spectrum of activity. | nih.gov |
Rational Design and Synthesis of Afabicin Desphosphono Analogues
The rational design of afabicin desphosphono analogues has been driven by the need to improve properties such as solubility and to explore the potential for broader-spectrum activity. Afabicin itself is a phosphonooxymethyl prodrug of afabicin desphosphono, designed to enhance the solubility of the active compound for intravenous and oral formulations. nih.gov Following administration, afabicin is rapidly converted to its active form, afabicin desphosphono. nih.gov
Efforts to create analogues have focused on several strategies:
Modifications for Gram-Negative Activity: While highly potent against S. aureus, afabicin desphosphono has poor activity against Gram-negative bacteria due to efflux pumps and membrane penetration issues. nih.govacs.org Researchers have applied "eNTRy rules" (emerging rules for compound entry into Gram-negative bacteria) to modify the afabicin scaffold. embopress.org This involved creating analogues with properties like increased globularity and rigidity to improve penetration. embopress.org One such analogue, fabimycin (B12412294), demonstrated impressive activity against a range of Gram-negative pathogens. researchgate.net
Amine-Containing Analogues: A modular and convergent synthesis approach, often utilizing a Heck coupling, has been employed to create a suite of amine-containing analogues. researchgate.net This has allowed for systematic exploration of substitutions to enhance Gram-negative activity while retaining potency against S. aureus. researchgate.net
Polar Side Chains: To improve aqueous solubility and inhibitory activity, analogues with more polar side chains have been designed to replace more lipophilic groups. mdpi.com For instance, indole-2-carboxylic acid analogues with polar groups at the 1-position of the indole (B1671886) were synthesized, though these particular compounds did not show improved activity. mdpi.com
The synthesis of these analogues often involves multi-step processes. For example, the synthesis of amine-containing analogues of Debio-1452 (afabicin desphosphono) has been achieved through a Heck coupling of an acrylamide with a bromo-functionalized acylaminopyridine ring, followed by deprotection. researchgate.net
| Analogue Type/Strategy | Rationale | Outcome/Example | Reference |
|---|---|---|---|
| Phosphonooxymethyl Prodrug (Afabicin) | Enhance solubility for IV and oral formulations. | Afabicin is rapidly converted to the active afabicin desphosphono. | nih.gov |
| Application of "eNTRy rules" | Improve penetration and activity against Gram-negative bacteria. | Development of fabimycin with broad-spectrum activity. | embopress.orgresearchgate.net |
| Amine-containing analogues | Systematic exploration of substitutions for enhanced Gram-negative activity. | Compounds with potent activity against both Gram-positive and Gram-negative bacteria. | researchgate.net |
| Introduction of polar side chains | Improve aqueous solubility and inhibitory activity. | Indole-2-carboxylic acid analogues showed limited success. | mdpi.com |
Computational Approaches in SAR Studies and Molecular Docking with FabI
Computational methods have played a pivotal role in understanding the SAR of FabI inhibitors and in the rational design of new compounds. chemrxiv.org Molecular docking studies have been extensively used to visualize and analyze the binding of afabicin desphosphono and its analogues to the FabI active site. nih.gov
These computational approaches have provided key insights:
Binding Mode Analysis: Docking studies with S. aureus FabI confirmed that the inhibitor impairs the formation of the enzyme's catalytic intermediate. nih.gov They revealed the specific hydrogen bonding and hydrophobic interactions between the inhibitor and amino acid residues like Tyr146, Tyr156, Phe203, and Met206, as well as the cofactor NAD(P)H. nih.govmdpi.com
Guiding Analogue Design: The co-crystal structure of Debio-1452 with S. aureus FabI has been a critical guide for compound design. nih.gov It helped identify regions of the molecule that are essential for activity and those that are more amenable to substitution, such as the solvent-exposed position adjacent to the naphthyridinone carbonyl. nih.gov
Virtual Screening: Ligand-based virtual screening has been employed to identify novel FabI inhibitors by comparing 3D similarity and electrostatic properties to known active compounds. chemrxiv.org
Predictive Modeling: Machine learning-based QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict the activity of new chemical structures, helping to rank and prioritize compounds for synthesis and testing. chemrxiv.org
For instance, a comparison of the co-crystal structures of the highly active fabimycin and a less active stereoisomer revealed a more extensive and structured water network in the fabimycin-FabI complex. nih.gov This finding, consistent with thermodynamic data and molecular dynamics simulations, helped explain the superior activity of fabimycin. nih.gov
Development of Novel Chemical Scaffolds for Antistaphylococcal Activity
The success of afabicin has spurred research into novel chemical scaffolds targeting FabI for antistaphylococcal activity. Scaffold analysis of known FabI inhibitors has revealed several privileged structures. chemrxiv.org
Key developments include:
Naphthyridine-based Analogues: The naphthyridine ring, a core component of afabicin, is a common feature in many potent FabI inhibitors. chemrxiv.org
Diverse Scaffolds: Research has expanded to include a variety of other chemical scaffolds, such as acrylamides, pyridones, diphenyl ethers, and tetrahydropyridoindoles. chemrxiv.org For example, a compound featuring a (9-benzyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)(phenyl)methanone scaffold showed a FabI IC50 of 379 nM and a MIC of 0.5 µg/mL against S. aureus. chemrxiv.org
Natural Products: Natural compounds have also been investigated as sources of novel FabI inhibitors. Verrulactones A and B, isolated from a fungal culture, were identified as S. aureus FabI inhibitors with IC50 values of 0.92 and 1.41 µM, respectively. mdpi.com
Targeting Other FabI Isozymes: While afabicin targets the FabI isozyme, bacteria can possess other enoyl-ACP reductase isozymes like FabK, FabL, and FabV. uthsc.edu This presents an opportunity for the rational design of narrow-spectrum agents targeting these other isozymes, potentially leading to new classes of antistaphylococcal drugs. uthsc.edu For example, phenylimidazole and benzothiazole (B30560) compounds have been identified as inhibitors of the C. difficile FabK enzyme. uthsc.edu
The exploration of these diverse chemical scaffolds is crucial for overcoming potential resistance to existing FabI inhibitors and for expanding the arsenal (B13267) of effective antistaphylococcal agents.
Resistance Mechanisms and Cross Resistance Research Preclinical
Investigation of Emergent Resistance to FabI Inhibitors in Staphylococcus Species
The potential for Staphylococcus species to develop resistance to FabI inhibitors like afabicin (B605207) has been explored through various preclinical studies. While afabicin is often cited as having a low propensity for resistance emergence, laboratory-based investigations have demonstrated that resistance can be induced under specific conditions. nih.govdebiopharm.com
In laboratory evolution studies, researchers have forced the adaptation of S. aureus by exposing it to incrementally increasing concentrations of the antibiotic. bioworld.com These experiments show that while resistance is not readily acquired, S. aureus can develop resistance through the accumulation of spontaneous mutations. bioworld.com One study noted that resistance to the active moiety of afabicin, afabicin desphosphono (Debio-1452), was due to the acquisition of single-base-pair mutations in the fabI gene, which encodes the drug's target enzyme. portico.org The frequency of such resistance development was found to be low. For instance, serial passage of S. aureus in the presence of afabicin desphosphono resulted in only a 2- to 8-fold increase in the minimum inhibitory concentration (MIC). portico.org This contrasts with a 16- to 64-fold increase observed for ciprofloxacin (B1669076) under similar conditions, suggesting afabicin is less prone to high-level resistance development through this mechanism. portico.org
| Study Type | Key Finding | Implication | Reference |
|---|---|---|---|
| Laboratory Evolution Experiments | Resistance in S. aureus can be induced by incrementally increasing drug concentrations. | Demonstrates that while the propensity may be low, resistance is possible under selection pressure. | bioworld.com |
| Serial Passage Studies | Observed a 2- to 8-fold increase in MIC for afabicin desphosphono, compared to a 16- to 64-fold increase for ciprofloxacin. | Suggests a lower propensity for high-level resistance development compared to some other antibiotic classes. | portico.org |
| Genetic Analysis of Resistant Isolates | Resistance is linked to single missense mutations in the target gene, fabI. | Confirms the on-target mechanism of resistance. | nih.govportico.org |
Mechanisms of Resistance Development at the Molecular and Genetic Level
Resistance to FabI inhibitors in S. aureus is primarily attributed to specific alterations in the drug's molecular target, the enoyl-acyl carrier protein reductase (FabI), resulting from mutations in the fabI gene. nih.gov These single-target inhibitors are susceptible to resistance arising from single-point mutations that alter the drug's binding affinity. nih.gov
Laboratory studies have identified several key missense mutations within the fabI gene that confer resistance to afabicin's active form, afabicin desphosphono. nih.gov
Y147H Mutation: A mutation causing a change from tyrosine to histidine at position 147 of the FabI enzyme has been shown to significantly impact susceptibility. The tyrosine at this position normally interacts with the 3-methylbenzofuran (B1293835) part of the drug molecule. nih.gov The Y147H mutation was found to increase the MIC of afabicin desphosphono from 3.9 ng/mL to 500 ng/mL. nih.gov
Other fabI Mutations: Other mutations in S. aureus FabI, such as A95V, I193S, and F204S, have been identified in strains selected for resistance to other diphenyl ether-based FabI inhibitors, confirming that this region is critical for inhibitor binding. scispace.com
These findings underscore that the primary mechanism of resistance is the modification of the drug target, which prevents the inhibitor from binding effectively. oup.com This is a common resistance mechanism for single-target antibacterial agents. nih.gov
Assessment of Cross-Resistance Potential with Other Classes of Antibiotics
A key characteristic highlighted for afabicin is its novel mechanism of action, which suggests a lack of cross-resistance with other established antibiotic classes. debiopharm.comnih.gov Because it targets the fatty acid synthesis (FASII) pathway, it is not affected by resistance mechanisms that impact other drug classes like beta-lactams, glycopeptides, or oxazolidinones.
However, recent preclinical research has uncovered a potential for cross-resistance with another compound that also targets FabI: triclosan (B1682465). bioworld.comresearchgate.net Triclosan is a biocide widely used in consumer health and cosmetic products. researchgate.net
Afabicin-Triclosan Cross-Resistance: A 2025 study published in Science Translational Medicine reported that laboratory-evolved resistance to afabicin in S. aureus conferred cross-resistance to triclosan. bioworld.comresearchgate.net This is not unexpected, as both compounds share the same primary molecular target. researchgate.net This finding suggests that widespread environmental exposure to triclosan could potentially select for bacterial populations that are also resistant to afabicin, even before the drug sees widespread clinical use. bioworld.comresearchgate.net
Despite this specific finding, afabicin has consistently shown no cross-resistance with antibiotics used clinically for staphylococcal infections. It remains potent against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).
| Compound/Class | Cross-Resistance Observed in Preclinical Studies | Reason | Reference |
|---|---|---|---|
| Clinically-used Antibiotics (e.g., vancomycin (B549263), linezolid) | No | Afabicin has a novel target (FabI) and mechanism of action distinct from other antibiotic classes. | debiopharm.comembopress.org |
| Triclosan | Yes | Both afabicin and triclosan are inhibitors of the same enzyme target, FabI. | bioworld.comresearchgate.net |
Strategies to Mitigate Resistance Evolution in Preclinical Models
Given that resistance can be induced in laboratory settings, several strategies to mitigate this risk are relevant to the development of afabicin and other single-target inhibitors.
High Target Affinity: One approach is to engineer inhibitors with an extremely high affinity for their target. researchgate.net By achieving such tight binding, the inhibitor can remain effective even if target gene mutations occur that would otherwise lower its affinity, ensuring that therapeutic concentrations remain above the MIC of the mutated strain. embopress.orgresearchgate.net
Combination Therapy: Although not specifically detailed for afabicin in the reviewed preclinical literature, combination therapy is a well-established general strategy to combat resistance. oup.com Using two or more drugs that act on different molecular targets can reduce the probability of resistance emerging, as a bacterium would need to acquire simultaneous mutations to overcome both agents. oup.com
Informed Dosing Regimens: Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling helps to design dosing regimens that optimize efficacy while minimizing the potential for resistance selection. page-meeting.org By maintaining drug concentrations that are sufficiently high to kill the target pathogen, the risk of selecting for less-susceptible mutants can be reduced.
These strategies, combining rational drug design with principles of antimicrobial stewardship, are crucial for preserving the long-term viability of new antibiotics like afabicin.
Advanced Research Methodologies and Analytical Techniques
Bioanalytical Methodologies for Quantification of Afabicin (B605207) Diolamine and its Metabolites in Preclinical Samples
The accurate quantification of Afabicin diolamine and its active metabolite, afabicin desphosphono, in preclinical samples is fundamental for pharmacokinetic and pharmacodynamic (PK/PD) studies. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
One of the key bioanalytical techniques employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This highly sensitive and specific method is used to measure the concentrations of afabicin desphosphono in various biological matrices. For instance, in a study investigating the distribution of the antibiotic in bone and joint tissues, LC-MS/MS was used to quantify afabicin desphosphono concentrations in plasma, cortical bone, cancellous bone, bone marrow, soft tissue, and synovial fluid. researchgate.net This allows for the determination of the drug's penetration into target tissues.
Another valuable bioanalytical approach involves the use of radiolabeled compounds to trace the drug's presence in cellular models. In a study examining the cellular pharmacokinetics of afabicin desphosphono, [14C]-labelled afabicin desphosphono was utilized. ucl.ac.be This allowed researchers to track the accumulation of the active metabolite within cells like mouse J774 macrophages and human THP-1 monocytes. ucl.ac.beresearchgate.netnih.gov The radioactivity is measured over time to determine the cellular-to-extracellular concentration ratios, providing insights into how the drug is taken up and retained by cells. ucl.ac.beresearchgate.netnih.gov
These bioanalytical methodologies are often integrated into a mechanism-based PK/PD modeling framework . researchgate.netnih.govoup.com This computational approach uses the concentration data obtained from techniques like LC-MS/MS to build models that describe and predict the time course of the drug's activity against pathogens under different conditions. researchgate.netnih.govoup.com
Table 1: Bioanalytical Methods for Afabicin and Metabolites
| Methodology | Application | Sample Types | Key Findings |
| LC-MS/MS | Quantification of afabicin desphosphono for PK/PD studies. researchgate.netpatsnap.com | Plasma, bone tissues, synovial fluid. researchgate.net | Determined drug penetration and concentration in target tissues. researchgate.net |
| Radiolabeling ([14C]) | Cellular uptake and accumulation studies. ucl.ac.be | Cultured cells (macrophages, monocytes). ucl.ac.beresearchgate.netnih.gov | Showed rapid accumulation in cells with stable concentration ratios. ucl.ac.beresearchgate.netnih.gov |
| PK/PD Modeling | To assess and predict in vitro and in vivo activity. researchgate.netnih.govoup.com | Bacterial count data, concentration data. researchgate.netnih.gov | Described the time course of afabicin activity and predicted in vivo outcomes. researchgate.netnih.govoup.com |
Applications of 16S rDNA Sequencing for Microbiome Analysis in Animal Studies
A significant aspect of developing new antibiotics is understanding their impact on the host's microbiome. Broad-spectrum antibiotics can cause significant disruption to the gut microbiota, leading to potential side effects. Afabicin, with its targeted spectrum of activity against staphylococci, is expected to have a minimal impact. 16S ribosomal DNA (rRNA) sequencing is a powerful tool to investigate these effects. researchgate.netnih.govdebiopharm.comoup.comdebiopharm.com
This technique involves sequencing the 16S rRNA gene, which is a highly conserved region in bacteria but also contains hypervariable regions that are unique to different species. researchgate.net By sequencing this gene from a fecal sample, researchers can identify the different types of bacteria present and their relative abundance, providing a snapshot of the gut microbiota composition. researchgate.netnih.govdebiopharm.comoup.comdebiopharm.com
In a study evaluating the microbiota-sparing properties of afabicin, 16S rDNA sequencing was used to compare the effects of oral afabicin with other antibiotics in mice. researchgate.netnih.govdebiopharm.comoup.com Fecal samples were collected before, during, and after a 10-day treatment course. researchgate.netdebiopharm.comoup.com The results showed that afabicin treatment did not significantly alter the diversity or richness of the gut microbiota in mice. researchgate.netnih.gov In contrast, antibiotics like clindamycin, linezolid, and moxifloxacin (B1663623) caused extensive dysbiosis. researchgate.netnih.gov
Table 2: 16S rDNA Sequencing Findings for Afabicin in a Murine Model
| Parameter | Afabicin | Clindamycin | Linezolid | Moxifloxacin |
| Gut Microbiota Diversity (Shannon H index) | Not significantly altered. researchgate.netnih.gov | Extensive dysbiosis. researchgate.netnih.gov | Extensive dysbiosis. researchgate.netnih.gov | Extensive dysbiosis. researchgate.netnih.gov |
| Gut Microbiota Richness (Rarefied Chao1) | Not significantly altered. researchgate.netnih.gov | Extensive dysbiosis. researchgate.netnih.gov | Extensive dysbiosis. researchgate.netnih.gov | Extensive dysbiosis. researchgate.netnih.gov |
| Changes in Taxonomic Abundances | Limited changes observed. researchgate.netnih.gov | Extensive changes observed. researchgate.netnih.gov | Extensive changes observed. researchgate.netnih.gov | Extensive changes observed. researchgate.netnih.gov |
These findings, made possible by 16S rDNA sequencing, support the development of targeted antibiotics like afabicin as a strategy to minimize the collateral damage to the gut microbiota often associated with antibiotic use. researchgate.netnih.govdebiopharm.comoup.comdebiopharm.com
High-Throughput Screening Platforms for Novel FabI Inhibitors
The discovery of new inhibitors for the enzyme enoyl-acyl carrier protein reductase (FabI), the target of afabicin, is greatly facilitated by high-throughput screening (HTS) platforms. capes.gov.brnih.gov These platforms allow for the rapid testing of large libraries of chemical compounds to identify those that inhibit the enzyme's activity.
One approach is structure-based virtual screening . bhsai.org This computational method uses the known three-dimensional crystal structure of the FabI enzyme to virtually dock thousands of compounds into the active site. bhsai.org The compounds are then scored based on how well they are predicted to bind. This method was used to screen a large chemical database for novel inhibitors of Francisella tularensis FabI, leading to the identification of new chemical scaffolds. bhsai.org
Another powerful technique is ligand-based virtual screening , which involves molecular shape and electrostatic matching. acs.orgresearchgate.net In this method, known FabI inhibitors are used as templates to search for compounds with similar shapes and electronic properties in a large chemical library. acs.orgresearchgate.net For example, the program ROCS can be used for shape matching, followed by EON for comparing electrostatic properties. acs.orgresearchgate.net This approach has successfully identified novel FabI inhibitors with low micromolar activity. acs.orgresearchgate.net
More traditional high-throughput screening involves testing a physical library of compounds in a biochemical assay. For FabI, a common assay is a fluorimetric assay that monitors the change in fluorescence of NADH as it is consumed by the enzyme. nih.gov A decrease in the rate of NADH consumption in the presence of a test compound indicates inhibition of the FabI enzyme. This method was instrumental in the initial discovery of the lead compound that was eventually optimized to become afabicin desphosphono (Debio 1452). nih.govnih.gov
These HTS platforms are essential for the early stages of drug discovery, enabling the identification of promising hit compounds that can then be further developed through medicinal chemistry.
Advanced Spectroscopic and Chromatographic Techniques in Chemical Biology Studies
A variety of advanced spectroscopic and chromatographic techniques are employed in the chemical biology studies of FabI inhibitors like afabicin to understand their structure, purity, and interaction with their target enzyme.
X-ray crystallography is a crucial spectroscopic technique used to determine the three-dimensional structure of the FabI enzyme in complex with an inhibitor. nih.govacs.org This provides a detailed molecular view of how the inhibitor binds to the active site, revealing key interactions that are critical for its potency. acs.org For example, the crystal structure of fabimycin (B12412294), a related FabI inhibitor, in complex with FabI provided insights into its binding mode. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used for the structural elucidation of newly synthesized or isolated compounds. researchgate.netplos.org It helps to confirm the chemical structure of potential FabI inhibitors. researchgate.netplos.org
Mass spectrometry (MS) , often coupled with chromatography, is used for multiple purposes. LC-MS/MS is not only used for quantification in bioanalytical studies but also for confirming the identity and purity of synthesized compounds. acs.orgresearchgate.netresearchgate.netnih.gov Native MS has been used to study the direct binding of ligands, such as the coenzyme NADH and the inhibitor triclosan (B1682465), to the FabI enzyme, even revealing allosteric effects. biorxiv.org
Chromatographic techniques are fundamental for the purification and analysis of these compounds. High-performance liquid chromatography (HPLC) is used to purify synthesized compounds and to separate enantiomers, which can have different biological activities. nih.govacs.org For instance, chiral preparatory HPLC was used to separate the enantiomers of a fabimycin precursor. nih.govacs.orgThin-layer chromatography (TLC) is a simpler chromatographic technique often used to monitor the progress of chemical reactions during the synthesis of new inhibitors. researchgate.net
A fluorescence quenching assay is a spectroscopic method used to confirm the direct binding of an inhibitor to the FabI enzyme. plos.org This assay measures the decrease in the intrinsic fluorescence of the protein upon binding of the ligand.
Together, these advanced spectroscopic and chromatographic techniques provide a comprehensive toolkit for the detailed chemical and biological characterization of FabI inhibitors, from initial discovery to preclinical development.
Future Research Directions and Therapeutic Implications Preclinical Perspective
Exploration of Afabicin (B605207) Diolamine's Potential in Other Staphylococcal Infection Types (Preclinical)
Afabicin, a first-in-class antibiotic that inhibits the FabI enzyme in staphylococci, has shown promise in treating acute bacterial skin and skin structure infections (ABSSSI). debiopharm.comnih.govnih.gov Its unique mechanism of action, targeting bacterial fatty acid synthesis, makes it a valuable candidate for other types of staphylococcal infections. debiopharm.com Preclinical research is exploring its efficacy in more challenging infection models.
One significant area of investigation is bone and joint infections (BJI), which are frequently caused by Staphylococcus aureus and are notoriously difficult to treat. debiopharm.com Preclinical models, such as murine thigh infection models, have been utilized to assess the in vivo activity of afabicin. patsnap.com These studies have helped to establish a pharmacokinetic/pharmacodynamic (PK/PD) model to predict the drug's effectiveness. patsnap.com The data from these models suggest that afabicin can achieve bacterial count reductions in vivo, supporting its further development for BJI. patsnap.com In fact, a Phase 2 clinical trial for BJI is currently underway. debiopharm.com
The potent and specific activity of afabicin against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), makes it an attractive option for infections where preserving the patient's natural gut microbiota is crucial. debiopharm.comdebiopharm.com Preclinical studies in mice have demonstrated that afabicin has a minimal impact on gut microbiota compared to broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin (B1663623). debiopharm.com This property could reduce the risk of secondary infections, such as those caused by Clostridioides difficile. contagionlive.com
Further preclinical investigations could explore afabicin's potential in treating other serious staphylococcal infections, such as bacteremia and endocarditis, using relevant animal models. These studies would be essential to define the full therapeutic scope of this novel antibiotic.
Research into Combination Therapies with Afabicin Diolamine in Preclinical Models
The use of combination antibiotic therapy is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of drug resistance. patsnap.comfrontiersin.org Preclinical research into combining afabicin with other antibiotics is a logical next step in its development.
While specific preclinical studies on afabicin combination therapy are not yet widely published, the principle is well-supported. For instance, in other persistent infections like Lyme disease, combination therapies have proven superior to monotherapy in mouse models. frontiersin.org The investigation of combining FabI inhibitors with other classes of antibiotics is an active area of research. patsnap.com Such combinations could have a synergistic effect, leading to more rapid and complete eradication of bacteria. patsnap.comfrontiersin.org
Preclinical models, such as in vitro time-kill assays and in vivo infection models, would be critical for identifying synergistic or additive interactions between afabicin and other antistaphylococcal agents. Potential combination partners could include antibiotics with different mechanisms of action, such as cell wall synthesis inhibitors (e.g., beta-lactams) or protein synthesis inhibitors. The goal would be to find combinations that are more effective than either drug alone, particularly against difficult-to-treat infections or strains with reduced susceptibility.
Development of Next-Generation FabI Inhibitors with Enhanced Preclinical Profiles
The development of afabicin has paved the way for the creation of next-generation FabI inhibitors with potentially improved properties. nih.gov The primary goals for these new compounds are to enhance their spectrum of activity, overcome potential resistance mechanisms, and improve their pharmacokinetic and pharmacodynamic profiles.
A significant challenge in antibiotic development is overcoming the outer membrane of Gram-negative bacteria. nih.gov While afabicin is highly effective against Gram-positive staphylococci, researchers are working on modifying the chemical structure of FabI inhibitors to enable them to penetrate and be effective against Gram-negative pathogens. nih.govembopress.orgacs.org For example, a derivative of afabicin's active moiety, Debio-1452-NH3, has shown activity against Gram-negative clinical isolates in mouse infection models. acs.org Another promising next-generation FabI inhibitor, fabimycin (B12412294), has demonstrated potent activity against over 200 clinical isolates of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, and has shown efficacy in various mouse infection models. nih.govacs.org
Researchers are also exploring FabI inhibitors with different binding characteristics to potentially circumvent resistance. nih.govwho.int Structure-based drug design, utilizing X-ray crystallography, is a key tool in developing these new agents. acs.orgnih.gov This approach allows for the iterative design and synthesis of compounds with optimized binding to the FabI enzyme. nih.gov
The development of FabI inhibitors that also show activity against FabK, another enoyl-ACP reductase found in some bacteria like Streptococcus pneumoniae and Enterococcus faecalis, could broaden their antibacterial spectrum. nih.gov
Table of Investigational FabI Inhibitors and their Preclinical Characteristics
| Compound | Target Organism(s) | Key Preclinical Findings | Reference(s) |
| Afabicin (Debio 1450) | Staphylococcus spp. | Effective in murine thigh infection models; minimal impact on gut microbiota. | debiopharm.compatsnap.comdebiopharm.com |
| Debio-1452-NH3 | Gram-negative bacteria | Active against Gram-negative clinical isolates in mouse models. | acs.org |
| Fabimycin | Gram-negative bacteria (E. coli, K. pneumoniae, A. baumannii) | Potent activity against >200 clinical isolates; effective in multiple mouse infection models. | nih.govacs.org |
| Compound 4 | Staphylococcus spp., Streptococcus pneumoniae, Enterococcus faecalis | Potent antistaphylococcal activity in a rat infection model; weak FabK inhibitory activity. | nih.gov |
Contribution of FabI Inhibitor Research to the Global Strategy Against Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a major global health threat, necessitating the development of new antibiotics with novel mechanisms of action. embopress.org Research into FabI inhibitors like this compound makes a significant contribution to this effort.
FabI inhibitors represent a new class of antibiotics that target the essential bacterial fatty acid synthesis (FAS-II) pathway. patsnap.commdpi.com This pathway is distinct from the targets of most currently used antibiotics, meaning there is no pre-existing cross-resistance. debiopharm.com Afabicin itself fulfills all four of the World Health Organization's 2020 innovativeness criteria: a new chemical class, a new target, a new mode of action, and no cross-resistance to other antibiotic classes. debiopharm.com
The development of narrow-spectrum agents like afabicin is also a key component of the strategy to combat AMR. contagionlive.com Broad-spectrum antibiotics can disrupt the natural microbiome, potentially leading to secondary infections and contributing to the selection pressure that drives resistance. debiopharm.comcontagionlive.com By specifically targeting staphylococci, afabicin minimizes this collateral damage. debiopharm.comcontagionlive.com
Furthermore, the knowledge gained from developing FabI inhibitors for Gram-positive bacteria is now being applied to design new drugs against multidrug-resistant Gram-negative pathogens, which are among the most difficult to treat. nih.govacs.org The ongoing research and development in this field hold the promise of delivering new and effective treatments for bacterial infections, which is a critical component of the global strategy to address the growing challenge of AMR. patsnap.com
Q & A
Q. What statistical approaches are robust for analyzing contradictory efficacy data in this compound research?
- Methodological Answer : Apply Bayesian hierarchical models to account for between-study heterogeneity. Use sensitivity analyses to test assumptions (e.g., excluding outlier datasets). Visualize contradictions via forest plots or meta-regression to explore moderators (e.g., pH-dependent solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
